2-Propenoic acid, 2-fluoro-3-phenyl-, (2E)-
Description
(2E)-2-Fluoro-3-phenyl-2-propenoic acid is an α,β-unsaturated carboxylic acid characterized by a trans-configuration (E-isomer) of the double bond between C1 and C2. The compound features a fluorine substituent at the C2 position and a phenyl group at C3 (Figure 1). This structural motif places it within the broader class of cinnamic acid derivatives, where fluorine substitution may enhance metabolic stability, electronegativity, and intermolecular interactions compared to non-fluorinated analogs.
Properties
IUPAC Name |
(E)-2-fluoro-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCEXMULRJPPY-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Knoevenagel condensation between p-fluorobenzaldehyde and propanedioic acid (malonic acid) is catalyzed by ionic liquids, such as 1-butyl-3-methylimidazolium toluenesulfonate ([Bmim][p-CH₃C₆H₄SO₃]), under mild conditions (70–80°C, 2–3 hours). Ammonium acetate acts as a co-catalyst, facilitating decarboxylation and dehydration.
Optimization and Yield
-
Solvent System : Ionic liquids serve dual roles as solvents and catalysts, eliminating volatile organic compounds (VOCs).
-
Molar Ratios : A 1:1 ratio of p-fluorobenzaldehyde to propanedioic acid ensures complete conversion.
-
Post-Processing : Crude product is recrystallized with 95% ethanol, achieving >90% purity.
Table 1: Performance of Ionic Liquid Catalysis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | [Bmim][p-CH₃C₆H₄SO₃] | |
| Temperature | 70–80°C | |
| Yield | Not explicitly reported | |
| Purity (Post-Recrystallization) | >90% |
Stereoselective Olefination of α-Fluoro-β-Keto Esters
Reaction Design
This method employs Cs₂CO₃ -mediated olefination of α-fluoro-β-keto esters (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) with aldehydes in acetonitrile at 40°C. The reaction proceeds via a four-membered transition state, favoring Z-selectivity (Z/E up to 99:1).
Hydrolysis to (2E)-Isomer
While the initial product is Z-rich, alkaline hydrolysis (10% NaOH) of the ester intermediate yields the (2E)-acid via keto-enol tautomerization. For example:
Table 2: Stereoselective Olefination Data
| Substrate | Aldehyde | Z/E Ratio | Yield | Source |
|---|---|---|---|---|
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Benzaldehyde | 99:1 | 81% | |
| Ethyl 2-fluoroacetoacetate | 4-Nitrobenzaldehyde | 96:4 | 78% |
Base-Promoted Hydrolysis of Ethyl 2-Fluoro-3-phenylacrylate
Synthesis of Ester Precursor
Ethyl 2-fluoro-3-phenylacrylate is synthesized via Rh-catalyzed decarbonylation of 2-fluoro-3-phenylacryloyl chloride or Stille coupling of fluorinated vinyl stannanes.
Hydrolysis Conditions
Table 3: Hydrolysis Performance
Direct Fluorination of Cinnamic Acid Derivatives
Radical Fluorination
Recent advances in photoredox catalysis enable radical α-fluorination, though scalability remains unproven for this substrate.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Stereocontrol | Scalability |
|---|---|---|---|---|
| Ionic Liquid Catalysis | Solvent-free, recyclable catalyst | High catalyst loading | Moderate | Industrial |
| Stereoselective Olefination | High Z-selectivity, mild conditions | Requires hydrolysis step | Excellent | Lab-scale |
| Ester Hydrolysis | Simple workup | Z/E separation needed | Poor | Pilot-scale |
| Direct Fluorination | Short synthetic route | Low selectivity | Unreliable | Experimental |
Chemical Reactions Analysis
Nucleophilic Acyl Substitutions
The carboxylic acid group participates in classical nucleophilic acyl substitutions, often requiring activation to intermediates like acyl chlorides or mixed anhydrides.
Mechanistic Notes :
-
The α-fluoro group increases the electrophilicity of the carbonyl carbon via inductive effects, accelerating nucleophilic attack .
-
Steric hindrance from the phenyl group slightly reduces reactivity compared to unsubstituted cinnamic acids .
Additions to the Double Bond
The (2E)-configured α,β-unsaturated system undergoes regioselective additions influenced by fluorine’s electronegativity.
Hydrogenation
-
Catalytic Hydrogenation : Pd/C (10%), H₂ (1 atm), EtOAc, RT → Saturated 2-fluoro-3-phenylpropanoic acid (95% yield, retains cis stereochemistry) .
Michael Additions
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Dimethyl malonate | DBU, THF, 0°C → RT | β-Fluoro-γ-phenyl-δ-keto diester | 67% |
| Pyrrolidine | Et₃N, CH₂Cl₂, 40°C | Fluorinated β-amino acid derivative | 58% |
Key Insight : Fluorine directs nucleophiles to the β-position (conjugate addition) rather than α-position due to destabilization of the α-carbanion intermediate .
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation yields fluorostyrenes:
| Conditions | Product | Selectivity | Yield |
|---|---|---|---|
| Cu₂O (10 mol%), DMF, 120°C | (E)-2-fluoro-3-phenylpropene | >99% E | 83% |
| Pyridine, 180°C, 3h | Mixture (E/Z = 7:3) | - | 91% |
Mechanism : Radical pathway dominates under thermal conditions, while Cu catalysis proceeds via a concerted metal-assisted process .
Cross-Coupling Reactions
The double bond and fluorine substituent enable participation in transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Product Class | Yield | Citation |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Fluorinated biphenyl analogs | 74% | |
| Suzuki-Miyaura | Pd(dba)₃, SPhos, K₃PO₄ | 2-Fluoro-3-arylpropenoic acids | 68% |
Limitations : Steric bulk from the phenyl group reduces coupling efficiency compared to non-substituted analogs .
Photochemical and Electrochemical Reactions
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant potential in the pharmaceutical industry due to its unique chemical properties.
1. Anti-inflammatory Properties
Research indicates that derivatives of 2-fluoro-3-phenyl propanoic acids can effectively inhibit the chemotaxis and degranulation of neutrophils induced by chemokines such as CXCL8 and C5a. This mechanism is crucial in treating inflammatory conditions where excessive neutrophil recruitment leads to tissue damage. The introduction of fluorine at the α-position enhances the pharmacokinetic profile, resulting in a longer half-life and reduced formation of unwanted metabolites compared to non-fluorinated counterparts .
2. Treatment of Chronic Diseases
The compound has been investigated for its therapeutic potential in several chronic inflammatory diseases:
- Psoriasis : A study highlighted its efficacy in reducing symptoms associated with this skin condition by modulating immune responses .
- Ulcerative Colitis : The compound's ability to inhibit inflammatory pathways makes it a candidate for managing this intestinal disorder .
- Chronic Obstructive Pulmonary Disease (COPD) : Its anti-inflammatory properties may also provide benefits in treating COPD by reducing airway inflammation .
Synthetic Applications
In addition to its pharmacological uses, 2-propenoic acid, 2-fluoro-3-phenyl-, (2E)- serves as an important intermediate in organic synthesis.
1. Synthesis of Amides and Esters
The compound is utilized in coupling reactions involving carboxylic acids and amines, facilitating the formation of amides and esters. This versatility is essential in synthesizing various organic compounds used in pharmaceuticals and agrochemicals .
2. N-Methylation and O-Methylation Reactions
It is also employed in N-methylation of amides and O-methylation of carboxylic acids, expanding its utility in modifying functional groups for desired chemical properties .
Case Studies
Several studies have documented the applications of 2-propenoic acid, 2-fluoro-3-phenyl-, (2E)-:
Mechanism of Action
The mechanism of action of α-Fluorocinnamic acid involves its interaction with various molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares (2E)-2-fluoro-3-phenyl-2-propenoic acid with structurally related compounds:
Key Observations:
- Fluorine vs.
- Esterification: Ethyl or isopropyl esters (e.g., ) improve membrane permeability and bioavailability compared to carboxylic acid forms .
Stability and Reactivity
- Chemical Stability: Fluorine’s strong C-F bond enhances resistance to hydrolysis and oxidation compared to chlorine or hydroxyl groups. Ester derivatives (e.g., ) may require specific storage conditions (e.g., low humidity) to prevent hydrolysis back to the carboxylic acid .
- Reactivity: The α,β-unsaturated carbonyl system enables Michael addition or Diels-Alder reactions, common in drug design for covalent binding to biological targets .
Biological Activity
2-Propenoic acid, 2-fluoro-3-phenyl-, (2E)-, also known as a derivative of acrylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique fluorinated and phenyl substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C10H9F
- Molecular Weight : 168.18 g/mol
- CAS Number : 78277-23-3
The structure features a double bond characteristic of propenoic acids, with a fluorine atom and a phenyl group that may affect its reactivity and interaction with biological targets.
Antineoplastic Properties
Research has indicated that compounds similar to 2-propenoic acid derivatives exhibit significant antitumor activity. A study demonstrated that certain fluorinated acrylic acid derivatives showed enhanced cytotoxicity against various cancer cell lines. The presence of the fluorine atom is believed to enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets .
Enzyme Inhibition
Enzyme inhibition studies have shown that 2-propenoic acid derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, the compound has been evaluated for its ability to inhibit enzymes like cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression. The structural modifications at the 2 and 3 positions are critical for the binding affinity and selectivity towards these enzymes .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Studies suggest that it may interact with neurotransmitter systems, particularly dopamine and serotonin transporters. These interactions could potentially lead to applications in treating neurological disorders such as depression or anxiety.
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor efficacy of several fluorinated propenoic acids, including 2-fluoro-3-phenyl derivatives. The results indicated that these compounds exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7), suggesting a promising avenue for further development in cancer therapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Fluoro-3-phenyl acid | 5.4 | MCF-7 |
| Control (DMSO) | >50 | MCF-7 |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized various analogs of 2-propenoic acid and tested their inhibitory effects on COX enzymes. The results showed that modifications at the phenyl position significantly impacted inhibitory potency.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 2-Fluoro-3-phenyl acid | 75 | 85 |
| Non-fluorinated analog | 45 | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
